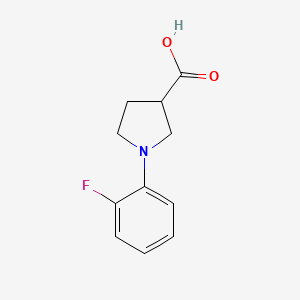
1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
“1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . The compound has a fluorophenyl group attached to the pyrrolidine ring .
Synthesis Analysis
The synthesis of “1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” and its derivatives has been reported in several studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” includes a pyrrolidine ring with a 2-fluorophenyl group attached to it . The InChI code for this compound is 1S/C11H12FNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” include a molecular weight of 209.22 . The compound is a powder at room temperature . The InChI code for this compound is 1S/C11H12FNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) .
Applications De Recherche Scientifique
RORγt Inverse Agonists Development
- Duan et al. (2019) developed a series of RORγt inverse agonists using phenyl (3-phenylpyrrolidin-3-yl)sulfone, including compounds with structural elements like 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid. These compounds were optimized for high selectivity against PXR, LXRα, and LXRβ, showing promising in vitro properties and pharmacokinetic profiles (Duan et al., 2019).
Synthesis of Novel Compounds
- Zhou et al. (2021) reported the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, demonstrating a high-yield method relevant to compounds like 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid. The compound was confirmed through NMR and MS spectrum analyses (Zhou et al., 2021).
Fluorescent pH Sensing
- Yang et al. (2013) designed a heteroatom-containing organic fluorophore demonstrating aggregation-induced emission (AIE) and intramolecular charge transfer (ICT). These characteristics are relevant to the sensing applications of compounds like 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (Yang et al., 2013).
Ortho Lithiation Studies
- Faigl et al. (1998) explored the lithiation of 1-(fluorophenyl)pyrroles, including compounds related to 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid. The study highlighted the unique directing effect of the fluorine atom in such compounds (Faigl et al., 1998).
Chemosensors Development
- Maity and Govindaraju (2010) synthesized a pyrrolidine constrained bipyridyl-dansyl conjugate for selective ratiometric and colorimetric chemosensing of Al(3+). This research aligns with the potential applications of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid in sensor development (Maity & Govindaraju, 2010).
Neuraminidase Inhibitors for Influenza
- Wang et al. (2001) reported on the discovery of potent inhibitors of influenza neuraminidase, involving pyrrolidine-based compounds. These findings are relevant to understanding the therapeutic potential of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid derivatives (Wang et al., 2001).
Antibacterial Agent Development
- Narita et al. (1986) synthesized and evaluated the antibacterial activity of 1-(4-fluorophenyl)- and 1-(2,4-difluorophenyl)-6-substituted-4-pyridone-3-carboxylic acids. The study offers insights into the antibacterial properties of similar compounds to 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (Narita et al., 1986).
Kinase Inhibitor Development
- Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors. This research suggests potential kinase inhibitory applications for compounds structurally related to 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (Schroeder et al., 2009).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLGIJLOAQEHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




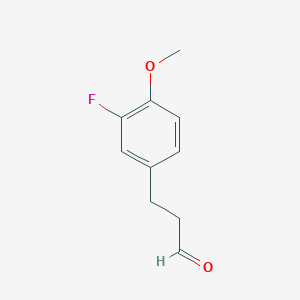
![2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1443481.png)
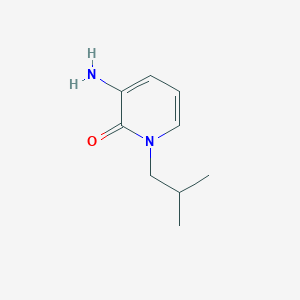
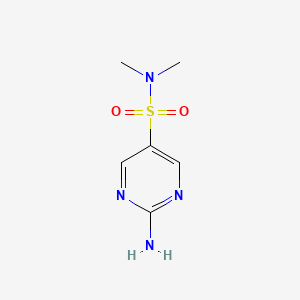
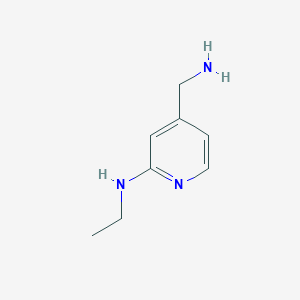
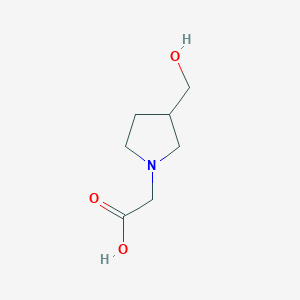
![Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1443493.png)
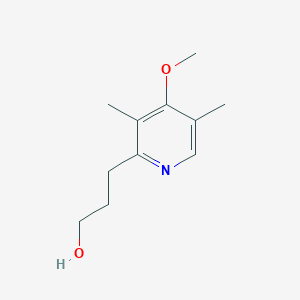
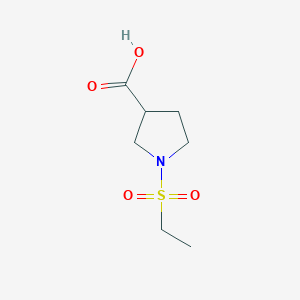
![tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate](/img/structure/B1443496.png)
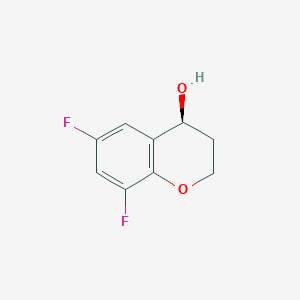
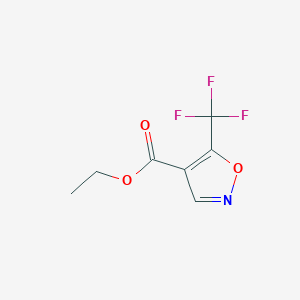
![1-[(3-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1443501.png)